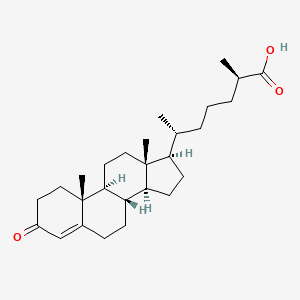

(25R)-Delta(4)-dafachronic acid

描述

Endogenous Steroid Hormones as Regulatory Molecules

Dafachronic acids are a class of steroid hormones derived from cholesterol that play a pivotal role in controlling the life cycle and development of the nematode Caenorhabditis elegans. nih.govmpi-cbg.de These endogenous molecules function as ligands for the nuclear hormone receptor DAF-12, a key regulator of developmental timing, larval diapause (a state of arrested development), and lifespan. pnas.orgacs.org The production of dafachronic acids is controlled by a series of enzymes, with the cytochrome P450 enzyme DAF-9 catalyzing a critical step in their biosynthesis. nih.govnih.gov When environmental conditions are favorable, the synthesis of dafachronic acids is promoted, leading to the activation of DAF-12 and subsequent reproductive growth. researchgate.netfrontiersin.orgnih.gov Conversely, under unfavorable conditions, dafachronic acid production is inhibited, resulting in an unliganded DAF-12 that promotes entry into the dauer diapause stage. frontiersin.orgnih.gov

Characterization of Dafachronic Acids as Nuclear Receptor Ligands

Dafachronic acids directly bind to and activate the DAF-12 nuclear receptor, functioning as signaling molecules that translate environmental cues into developmental decisions. pnas.orgnih.govmedchemexpress.com The interaction between dafachronic acids and DAF-12 is a critical checkpoint for reproductive competence and the transition to adulthood. nih.govoup.com The discovery and synthesis of these steroid hormones have been instrumental in understanding the endocrine signaling pathways that govern nematode development and longevity. nih.govacs.org

Identification of Distinct Dafachronic Acid Isomers and Stereoisomers

Several isomers and stereoisomers of dafachronic acid have been identified, each exhibiting different levels of biological activity. oup.comnih.gov These variations primarily involve the position of a double bond in the A/B ring system of the steroid nucleus and the stereochemistry at the C-25 position of the side chain. frontiersin.orgoup.com The most well-studied isomers include Δ⁴-dafachronic acid and Δ⁷-dafachronic acid. nih.govoup.com Both (25R) and (25S) stereoisomers for these variants have been synthesized and characterized, revealing that subtle structural differences can significantly impact their potency as DAF-12 ligands. nih.govoup.com

Comparative Potency Analysis of (25R)-Δ⁴-Dafachronic Acid with Other Isomers

Studies utilizing in vitro transactivation assays have quantified the potency of various dafachronic acid isomers in activating the DAF-12 receptor. oup.comnih.gov These assays typically measure the concentration of a given isomer required to achieve half-maximal activation (EC₅₀). The results demonstrate a wide range of potencies among the different isomers. oup.com For instance, (25S)-Δ⁷-dafachronic acid and (25S)-Δ⁴-dafachronic acid are among the most potent activators, with EC₅₀ values in the low nanomolar range. nih.govoup.com In comparison, (25R)-Δ⁴-dafachronic acid is less potent than its (25S) counterpart. nih.govoup.com The Δ⁵-isomers are considerably less potent, with EC₅₀ values approaching 1000 nM. nih.govoup.com

DAF-12 Transactivation Potency of Dafachronic Acid Isomers

| Dafachronic Acid Isomer | EC₅₀ (nM) |

|---|---|

| (25S)-Δ⁷-Dafachronic Acid | 23 |

| (25R)-Δ⁷-Dafachronic Acid | 33 |

| (25S)-Δ⁴-Dafachronic Acid | 23 |

| (25R)-Δ⁴-Dafachronic Acid | 66 |

| (25S)-Δ⁵-Dafachronic Acid | ~1000 |

| (25R)-Δ⁵-Dafachronic Acid | ~1000 |

Data sourced from references nih.govoup.com.

The structural variations in the A/B-ring and the stereochemistry at C-25 are key determinants of a dafachronic acid's ability to activate DAF-12. frontiersin.orgoup.com Research indicates that the configuration of the A/B-ring has a more significant impact on potency than the stereochemistry at C-25. nih.govfrontiersin.orgoup.com The Δ⁷ and Δ⁴ isomers are the most potent activators, highlighting the importance of the double bond position in the A/B-ring for optimal ligand geometry. oup.comnih.gov While the (25S)-isomers are generally more potent, particularly in in vivo assays, the DAF-12 receptor can accommodate a range of structural variations in its ligands. nih.govoup.com However, the combination of the Δ⁷-olefin and the (25S) stereochemistry at C-25 appears to be the most biologically relevant and potent configuration for DAF-12 activation. nih.govoup.com

Structure

3D Structure

属性

IUPAC Name |

(2R,6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18-,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXQJZDFWDKBIP-MNVVPKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of Dafachronic Acid Production

Sterol Precursors in Dafachronic Acid Biosynthesis

The biosynthesis of all dafachronic acids, including the (25R)-Delta(4) isomer, begins with a fundamental building block that C. elegans cannot synthesize on its own: cholesterol . pnas.orgresearchgate.net As a sterol auxotroph, the nematode must acquire cholesterol from its diet, typically from bacteria. This dietary cholesterol is the primary precursor that enters a series of enzymatic modifications to ultimately yield dafachronic acids. The dependence on an external source of sterols highlights the critical interplay between the organism's environment and its developmental fate, which is directly linked to the availability of the precursors for this essential hormone.

Key Enzymes in Dafachronic Acid Synthesis

The conversion of cholesterol to (25R)-Delta(4)-dafachronic acid is orchestrated by a suite of specialized enzymes, each catalyzing specific reactions in the biosynthetic pathway. These enzymes are localized in various tissues, suggesting a coordinated, multi-tissue process for hormone production.

Role of Cytochrome P450 Enzymes (e.g., DAF-9) in Sterol Oxidation

The final and rate-limiting steps in the biosynthesis of dafachronic acids are catalyzed by the cytochrome P450 enzyme DAF-9 . researchgate.netnih.govnih.gov DAF-9 is a versatile enzyme that acts on distinct sterol precursors to produce different dafachronic acid isomers. Specifically for the synthesis of Δ4-dafachronic acid, DAF-9 is believed to catalyze the oxidation of the sterol side chain of its precursor, 4-cholesten-3-one. researchgate.net This oxidation process introduces a carboxylic acid group at the end of the sterol side chain, a defining feature of dafachronic acids. mdpi.com The activity of DAF-9 is a critical regulatory node, integrating signals from various pathways to control the output of the final bioactive hormones. nih.gov

Contribution of Rieske Oxygenases (e.g., DAF-36)

While central to the production of all dafachronic acids, the Δ4 and Δ7 isomers have partially distinct early biosynthetic pathways. The Rieske oxygenase DAF-36 is a key enzyme in the pathway leading to Δ7-dafachronic acid. nih.govresearchgate.net DAF-36 functions as a cholesterol 7-desaturase, introducing a double bond at the C7 position of the cholesterol ring. This initial modification shunts the precursor towards the Δ7 branch of the pathway. Although not directly in the Δ4-dafachronic acid synthesis line, the study of DAF-36 has been crucial in understanding the branching nature of dafachronic acid biosynthesis.

Involvement of Hydroxysteroid Dehydrogenases (e.g., DHS-16)

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes in the dafachronic acid biosynthetic pathway. DHS-16 , a short-chain dehydrogenase/reductase, has been identified as a component of the dafachronic acid synthesis pathway. pnas.org Another key enzyme, HSD-1 , an ortholog of mammalian 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerases, is thought to be specifically involved in the biosynthesis of Δ4-dafachronic acid. researchgate.netnih.gov HSD-1 is predicted to catalyze the conversion of cholesterol to 4-cholesten-3-one, the direct precursor for DAF-9 in the Δ4 pathway. researchgate.netumn.edu However, some studies have noted that animals with a null mutation in hsd-1 still have wild-type levels of 4-cholesten-3-one, suggesting the existence of redundant or alternative pathways. umn.edu

Characterization of Other Steroidogenic Enzymes (e.g., STRM-1, EMB-8, DAF-40)

Several other enzymes contribute to the regulation and production of dafachronic acids.

EMB-8 is the C. elegans NADPH-cytochrome P450 reductase. pnas.org This enzyme is essential for the function of cytochrome P450 enzymes, including DAF-9, by supplying the electrons required for their catalytic activity. pnas.org Therefore, EMB-8 is a crucial, albeit indirect, component of the dafachronic acid biosynthetic pathway.

The role of DAF-40 in the biosynthesis of this compound is not characterized in the current scientific literature. While the user's outline includes this enzyme, extensive searches did not yield information directly linking a gene or protein named DAF-40 to this specific steroidogenic pathway. It is important to note that the nomenclature of daf genes is extensive, and some, like daf-2(bch-40[...]), refer to specific alleles of other daf genes rather than a distinct gene named daf-40. nih.gov

Regulatory Mechanisms of Dafachronic Acid Biosynthetic Pathways

The production of this compound is tightly regulated by a network of signaling pathways that respond to environmental and developmental cues. This ensures that the decision to grow and reproduce or to enter a state of developmental arrest is appropriately timed.

The primary regulatory inputs are the insulin (B600854)/IGF-1 signaling (IIS) and transforming growth factor-beta (TGF-β) pathways. nih.gov Under favorable environmental conditions, such as abundant food, these pathways are active and lead to the upregulation of daf-9 expression. umn.edu This increased expression of the rate-limiting enzyme boosts the production of dafachronic acids, which then bind to and activate the DAF-12 receptor, promoting reproductive development. nih.govumn.edu

Conversely, under unfavorable conditions like starvation or overcrowding, the IIS and TGF-β pathways are downregulated. This leads to reduced daf-9 expression and a subsequent decrease in dafachronic acid levels. In the absence of its ligand, DAF-12 interacts with a co-repressor, DIN-1, to promote entry into the dauer diapause. researchgate.net

Furthermore, there is evidence of feedback regulation within the pathway. For instance, the expression of daf-9 in the hypodermis is dependent on DAF-12, suggesting a feedback loop where the receptor can influence the synthesis of its own ligand. This intricate regulatory network ensures a robust and tightly controlled production of dafachronic acid in response to the nematode's physiological and environmental state.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis and Related Pathways

| Enzyme | Gene Name | Enzyme Class | Substrate(s) (Predicted/Confirmed) | Product(s) (Predicted/Confirmed) | Role in (25R)-Delta(4)-DA Synthesis |

| DAF-9 | daf-9 | Cytochrome P450 | 4-cholesten-3-one | This compound | Catalyzes the final oxidation step. researchgate.netmdpi.com |

| HSD-1 | hsd-1 | 3β-Hydroxysteroid Dehydrogenase | Cholesterol | 4-cholesten-3-one | Involved in the production of the Δ4-specific precursor. researchgate.netnih.gov |

| DHS-16 | dhs-16 | Short-chain Dehydrogenase/Reductase | Sterol intermediates | Modified sterol intermediates | General involvement in the DA pathway. pnas.org |

| DAF-36 | daf-36 | Rieske Oxygenase | Cholesterol | 7-dehydrocholesterol | Not directly in the Δ4 pathway; involved in the parallel Δ7 pathway. nih.govresearchgate.net |

| STRM-1 | strm-1 | Sterol C4-methyltransferase | Sterol precursors (e.g., lathosterone) | 4-methylated sterols | Regulates precursor availability by diverting them from DA synthesis. nih.govnih.gov |

| EMB-8 | emb-8 | NADPH-Cytochrome P450 Reductase | NADPH | NADP+ | Essential for DAF-9 activity by providing electrons. pnas.org |

| DAF-40 | N/A | N/A | Not Characterized | Not Characterized | Role not established in the scientific literature. |

Table 2: Regulatory Factors of Dafachronic Acid Biosynthesis

| Regulatory Pathway/Factor | Effect on DA Synthesis | Mechanism |

| Insulin/IGF-1 Signaling (IIS) | Positive | Promotes daf-9 expression under favorable conditions. umn.edu |

| TGF-β Signaling | Positive | Promotes daf-9 expression under favorable conditions. umn.edu |

| DAF-12 | Feedback Regulation | DAF-12 is required for the hypodermal expression of daf-9. |

| Environmental Cues (Food availability, temperature, population density) | Modulatory | Influence IIS and TGF-β signaling, thereby controlling daf-9 expression and DA production. nih.gov |

Influence of Insulin/Insulin-like Growth Factor 1 (IIS) Signaling

The production of dafachronic acid is significantly influenced by the Insulin/Insulin-like Growth Factor 1 (IIS) signaling pathway. nih.govnih.gov This pathway acts as a crucial link between the organism's nutritional status and its developmental decisions. nih.gov In the nematode Caenorhabditis elegans, favorable environmental conditions and abundant nutrients activate the IIS pathway. nih.govnih.gov This activation stimulates the expression of key enzymes involved in dafachronic acid biosynthesis.

The central components of this regulation include the DAF-2 receptor, an ortholog of the mammalian insulin/IGF-1 receptor, and the DAF-16/FOXO transcription factor. nih.govnih.gov When nutrient levels are high, signaling through DAF-2 ultimately leads to the expression of DAF-9, a cytochrome P450 enzyme. nih.govnih.gov DAF-9 is directly responsible for catalyzing the final steps in the synthesis of dafachronic acids from cholesterol precursors. sigmaaldrich.comnih.gov The resulting dafachronic acid then binds to and activates the nuclear hormone receptor DAF-12, which in turn promotes reproductive growth and prevents entry into the dauer diapause, a state of developmental arrest. nih.govpnas.org Conversely, reduced IIS, as seen in daf-2 mutants, leads to decreased dafachronic acid production, which contributes to increased longevity. nih.gov

Modulation by Transforming Growth Factor-β (TGF-β) Signaling

Alongside the IIS pathway, the Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in modulating dafachronic acid biosynthesis. nih.govnih.gov This pathway also responds to environmental cues and works in concert with IIS to control the commitment to either reproductive development or dauer arrest. nih.govnih.gov In favorable environments, the TGF-β ligand DAF-7 is expressed and initiates a signaling cascade. nih.govnih.gov

This cascade, involving the type I receptor DAF-1 and the Smad proteins DAF-8 and DAF-14, converges with the IIS pathway to induce the expression of the DAF-9 cytochrome P450 enzyme. nih.govnih.govnih.gov The coordinated input from both the IIS and TGF-β pathways ensures a robust response to environmental conditions, leading to the production of dafachronic acid. nih.gov This hormonal signal then activates DAF-12, directing the animal towards continuous development and reproduction. nih.gov Disruption of the DAF-7/TGF-β pathway leads to a decrease in dafachronic acid synthesis, contributing to the decision to enter the dauer stage. nih.govnih.gov

Environmental and Nutritional Control of Biosynthesis

The biosynthesis of dafachronic acid is fundamentally controlled by environmental and nutritional inputs. nih.govnih.gov The organism utilizes this hormonal system to sense its surroundings and allocate resources appropriately for either growth and reproduction or survival under harsh conditions. nih.gov Dafachronic acids are produced specifically in well-fed organisms, serving as a direct indicator of a nutrient-rich environment. nih.gov

When food is plentiful, the activation of the IIS and TGF-β pathways promotes the synthesis of dafachronic acids. nih.govnih.gov This hormonal signal then activates DAF-12, which orchestrates a transcriptional program that mobilizes energy stores, particularly through the oxidation of fatty acids, to support reproductive growth. nih.gov In contrast, under conditions of starvation or environmental stress, the production of dafachronic acid is suppressed. nih.gov The absence of this ligand leaves DAF-12 in an unliganded state, bound to its corepressor DIN-1S/SHARP, which represses the transcription of developmental genes and initiates entry into the stress-resistant dauer larval stage. nih.gov

Feedback Regulation in Dafachronic Acid Production

The production of dafachronic acid is also subject to feedback regulation to ensure precise control over its levels. This regulation helps to fine-tune developmental and metabolic decisions. One documented mechanism involves feedback inhibition within the DAF-12 endocrine signaling pathway itself. nih.gov Studies using qPCR analysis have shown changes in the expression of genes involved in this pathway, suggesting a feedback loop that modulates hormone production or signaling in response to its own activity. nih.gov

Furthermore, enzymatic activity can also regulate the pool of precursors available for dafachronic acid synthesis. The enzyme STRM-1, for example, can methylate sterol precursors of dafachronic acid. nih.gov This modification prevents the precursors from being used as substrates by the DAF-9 enzyme, thereby inhibiting the production of dafachronic acids. nih.gov This provides a mechanism to control the flux of sterols towards dafachronic acid synthesis, potentially diverting them to other essential processes like molting, and thus regulating developmental timing. nih.gov

Data Tables

Table 1: Research Findings on (25R)-Δ⁴-dafachronic acid Biosynthesis

| Factor | Influence on Biosynthesis | Key Proteins/Genes Involved | Outcome | Source |

|---|---|---|---|---|

| Insulin/IGF-1 Signaling (IIS) | Stimulates biosynthesis in response to high nutrient levels. | DAF-2, DAF-16, DAF-9 | Production of dafachronic acid, activation of DAF-12, and promotion of reproductive growth. | nih.govnih.govnih.gov |

| Transforming Growth Factor-β (TGF-β) Signaling | Co-stimulates biosynthesis in favorable environments. | DAF-7, DAF-1, DAF-8, DAF-14, DAF-9 | Induction of DAF-9 expression, leading to dafachronic acid synthesis and reproductive development. | nih.govnih.govnih.gov |

| Environmental/Nutritional Status | High nutrient levels promote synthesis; starvation inhibits it. | IIS and TGF-β pathway components | In fed state, promotes reproductive growth; in starved state, promotes entry into dauer diapause. | nih.govnih.gov |

| Feedback Regulation | Levels are controlled by feedback loops and precursor availability. | DAF-12, STRM-1 | Fine-tuning of hormone levels to modulate developmental timing and metabolic processes. | nih.govnih.gov |

Table 2: Compound and Protein Names

| Name | Type |

|---|---|

| (25R)-Δ⁴-dafachronic acid | Chemical Compound |

| DAF-1 | Protein (Type I TGF-β Receptor) |

| DAF-2 | Protein (Insulin/IGF-1 Receptor) |

| DAF-7 | Protein (TGF-β Ligand) |

| DAF-8 | Protein (Smad) |

| DAF-9 | Protein (Cytochrome P450 Enzyme) |

| DAF-12 | Protein (Nuclear Hormone Receptor) |

| DAF-14 | Protein (Smad) |

| DAF-16/FOXO | Protein (Transcription Factor) |

| DIN-1S/SHARP | Protein (DAF-12 Corepressor) |

| STRM-1 | Protein (Enzyme) |

Molecular Mechanisms of 25r Delta 4 Dafachronic Acid Function

Ligand-Nuclear Receptor Interactions and Conformational Dynamics

The biological activity of (25R)-Δ(4)-dafachronic acid is initiated by its direct interaction with the DAF-12 nuclear receptor. This binding event is the cornerstone of a molecular switch that dictates major developmental outcomes in C. elegans.

Specific Binding and Activation of the DAF-12 Nuclear Hormone Receptor

(25R)-Δ(4)-dafachronic acid functions as a potent transcriptional activator of the DAF-12 receptor. nih.gov In favorable environmental conditions, the cytochrome P450 enzyme DAF-9 synthesizes dafachronic acids, which then bind to DAF-12 to initiate gene expression programs leading to reproductive development. nih.govwikipedia.org The binding of a ligand like (25R)-Δ(4)-dafachronic acid is a crucial checkpoint, steering the organism away from dauer larva formation and towards adulthood and reproductive competence. nih.gov

The potency of different dafachronic acid isomers in activating DAF-12 has been quantitatively assessed using in vitro transactivation assays. In a Gal4-transactivation assay with HEK-293 cells, (25R)-Δ(4)-dafachronic acid was shown to activate DAF-12 with an EC₅₀ value of 66 nM. nih.govnih.gov While it is a strong activator, it is less potent than its (25S) stereoisomer, (25S)-Δ(4)-dafachronic acid, which exhibits an EC₅₀ of 23 nM, a potency comparable to the highly active Δ(7)-dafachronic acids. nih.govnih.gov This highlights that while the A/B-ring configuration of the steroid is a major determinant of potency, the stereochemistry at the C-25 position of the side chain also influences the degree of receptor activation. nih.gov

| Compound | EC₅₀ (nM) | Reference |

|---|---|---|

| (25R)-Δ(4)-Dafachronic acid | 66 | nih.gov |

| (25S)-Δ(4)-Dafachronic acid | 23 | nih.gov |

| (25R)-Δ(7)-Dafachronic acid | 33 | nih.gov |

| (25S)-Δ(7)-Dafachronic acid | 23 | nih.gov |

Structural Analysis of DAF-12 Ligand-Binding Domain with Dafachronic Acids

While a crystal structure of the C. elegans DAF-12 ligand-binding domain (LBD) complexed with (25R)-Δ(4)-dafachronic acid is not available, significant insights have been gained from homology modeling and molecular dynamics simulations. nih.gov A structural model of the C. elegans DAF-12 LBD was constructed based on the X-ray crystal structure of the DAF-12 LBD from the parasitic nematode Strongyloides stercoralis, which was co-crystallized with (25R)-Δ(7)-dafachronic acid. nih.gov

Transcriptional Regulation by Ligand-Bound DAF-12

Upon binding (25R)-Δ(4)-dafachronic acid, DAF-12 undergoes a conformational change that triggers a cascade of transcriptional events, fundamentally altering the cell's genetic programming from a state of developmental arrest to one of active growth and maturation.

Orchestration of Target Gene Expression

The ligand-bound DAF-12 complex acts as a transcriptional activator, directly regulating a network of genes essential for post-embryonic development. nih.govresearchgate.net In favorable conditions, the presence of dafachronic acids allows DAF-12 to promote the expression of its target genes, ensuring progression to reproductive adulthood. nih.gov

| Gene | Function | Regulation by Liganded DAF-12 | Reference |

|---|---|---|---|

| let-7 family (e.g., mir-84, mir-241) | Heterochronic microRNAs, developmental timing | Activated | nih.gov |

| miRISC component genes | microRNA processing and function | Activated | nih.gov |

| gst-4, gst-10 | Antioxidant response (Glutathione S-transferases) | Repression is relieved | researchgate.net |

| Lipid metabolism genes | Fat storage and mobilization | Regulated | nih.gov |

Role of Transcriptional Corepressors (e.g., DIN-1S/SHARP) in DAF-12 Activity

The transcriptional activity of DAF-12 is tightly controlled by its interaction with coregulatory proteins, most notably the transcriptional corepressor DIN-1S. nih.govresearchgate.net DIN-1 is the C. elegans homolog of the human corepressor SHARP, and its short isoform, DIN-1S, is a key partner for DAF-12. nih.gov

In unfavorable conditions, such as starvation or overcrowding, dafachronic acid levels are low. wikipedia.org In this unliganded state, DAF-12 physically interacts with DIN-1S. nih.govresearchgate.net This DAF-12/DIN-1S complex functions as a transcriptional repressor, shutting down the expression of developmental genes and promoting entry into dauer diapause. nih.gov The interaction domain on DAF-12 has been mapped to helices H1-H5 of the ligand-binding domain, a region known in other nuclear receptors to be a docking site for corepressors. nih.govresearchgate.net

The binding of (25R)-Δ(4)-dafachronic acid or other dafachronic acids to DAF-12 induces a conformational change in the receptor that prevents its interaction with DIN-1S. nih.gov This dissociation of the corepressor is the molecular switch that converts DAF-12 from a repressor to an activator of transcription, allowing for the expression of genes that drive reproductive development. nih.govnih.gov Therefore, the interplay between dafachronic acid levels and the DAF-12/DIN-1S interaction is central to the hormonal control of the nematode life cycle.

Physiological Roles of 25r Delta 4 Dafachronic Acid Signaling in Nematode Biology

Developmental Fate Determination

The commitment to reproductive development versus survival in a diapause state is a critical life history decision for nematodes, heavily influenced by environmental conditions such as food availability, population density, and temperature. (25R)-Delta(4)-dafachronic acid signaling, through the activation of DAF-12, is central to this developmental crossroads.

Promotion of Reproductive Development

Under favorable environmental conditions, the biosynthesis of dafachronic acids, including this compound, is promoted. This hormone then binds to and activates the nuclear receptor DAF-12, initiating a transcriptional program that drives continuous larval development and culminates in reproductive maturity. ebi.ac.uknih.govnih.gov The activation of DAF-12 by dafachronic acids is a critical checkpoint for the acquisition of reproductive competence. nih.gov Studies in Caenorhabditis elegans have shown that the liganded form of DAF-12 promotes reproductive development and proliferation.

The biosynthesis of Δ4-dafachronic acid involves the enzyme HSD-1, a 3β-hydroxysteroid dehydrogenase. HSD-1 acts in a canonical dafachronic acid biosynthetic pathway to promote reproductive development. ebi.ac.uk In a nutrient-rich environment, the DAF-12 endocrine system, activated by dafachronic acids, not only directs developmental gene expression but also governs a network of genes that stimulate the aerobic breakdown of fatty acids, thereby mobilizing energy stores to support the demands of reproductive growth.

Prevention of Dauer Diapause Entry

In contrast to promoting reproductive growth, a key function of this compound signaling is the prevention of entry into the dauer diapause, a stress-resistant, non-feeding larval stage. When environmental conditions are harsh—characterized by scarce food, overcrowding, or high temperatures—the production of dafachronic acids is reduced. ebi.ac.uk In the absence of its ligand, DAF-12 interacts with the corepressor DIN-1, leading to the transcriptional activation of genes that promote entry into the dauer stage.

The presence of this compound, by activating DAF-12, effectively bypasses this developmental arrest, ensuring that the nematode continues on the path to reproductive adulthood. ebi.ac.uknih.govnih.gov This hormonal control provides a mechanism for nematodes to synchronize their development with environmental suitability for reproduction.

| Condition | Dafachronic Acid Level | DAF-12 Activity | Developmental Outcome |

| Favorable | High | Activated (Liganded) | Reproductive Development |

| Unfavorable | Low | Repressed (Unliganded) | Dauer Diapause |

Regulation of Larval Development and Exsheathment in Parasitic Nematodes

The developmental roles of dafachronic acid signaling are conserved in parasitic nematodes, where it governs the transition between free-living and parasitic life stages. In the parasitic nematode Haemonchus contortus, dafachronic acid promotes larval exsheathment and development. uni-heidelberg.de This process is crucial for the successful infection of a host.

Similarly, in filarial nematodes, DAF-12 senses host serum cues to resume the development of infective third-stage larvae (iL3). researchgate.net Interestingly, filarial DAF-12 receptors exhibit a higher sensitivity to dafachronic acids, including the Δ4 isomer, compared to their counterparts in free-living nematodes. This suggests an evolutionary adaptation where parasitic nematodes have co-opted this signaling pathway to respond to the host environment, ensuring timely development upon infection. The administration of Δ4-dafachronic acid can stimulate the molting process of Dirofilaria immitis iL3 into the fourth larval stage (L4).

Influence on Developmental Timing and Heterochrony

The precise timing of developmental events, known as heterochrony, is critical for the proper formation of tissues and organs. The this compound-DAF-12 signaling pathway plays a significant role in this temporal regulation by influencing the expression of heterochronic genes. nih.gov

Control of Gonadal Migration

The proper formation of the gonad in C. elegans requires the precise migration of the distal tip cells (DTCs). Dafachronic acid signaling is essential for this process. The DAF-12 ligands, including Δ4-dafachronic acid, promote proper gonadal migration during larval development. ebi.ac.uknih.gov

While the enzyme HSD-1 is involved in the biosynthesis of Δ4-dafachronic acid, it appears to be dispensable for proper gonadal migration, suggesting that other dafachronic acid biosynthetic pathways, such as the one producing Δ7-dafachronic acid, can compensate for its absence in this specific developmental context. ebi.ac.uknih.gov However, exogenous application of Δ4-dafachronic acid can rescue gonadal migration defects in mutants with impaired dafachronic acid synthesis, indicating its direct role in this process. The coordination of DTC migration with larval development is influenced by heterochronic genes, which are, in turn, regulated by the DAF-12 pathway. nih.gov

Lifespan Regulation and Adaptations to Environmental Stress

Beyond its role in development, this compound signaling has a profound impact on the regulation of lifespan and the ability of nematodes to cope with environmental stressors.

The influence of dafachronic acid on lifespan is context-dependent. In the context of the dauer pathway, the absence of dafachronic acid and the resulting unliganded DAF-12 activity are associated with the extended lifespan of the dauer larva. Conversely, the presence of Δ4-dafachronic acid, which promotes reproductive development, is considered "pro-aging" in this context as it leads to a normal, shorter lifespan.

However, in the context of germline-less C. elegans, where the removal of germ cells leads to a significant extension of lifespan, Δ4-dafachronic acid signaling is "anti-aging." Supplementation with Δ4-dafachronic acid can further extend the lifespan of these animals. nih.gov This lifespan extension is dependent on the DAF-12 receptor. nih.gov

Context-Dependent Modulation of Organismal Longevity

The signaling activity of (25R)-Δ(4)-dafachronic acid through its receptor, DAF-12, has a dualistic role in lifespan regulation, contingent on the prevailing genetic and physiological state of the nematode. This context-dependency is most clearly illustrated by its opposing effects in the dauer and germline longevity pathways.

In the context of the dauer pathway, which is activated under conditions of environmental stress such as food scarcity, the presence of (25R)-Δ(4)-dafachronic acid is considered "proaging." Under these adverse conditions, a reduction in dafachronic acid synthesis leads to an unliganded DAF-12 receptor. This unliganded state, in conjunction with the corepressor DIN-1, is essential for promoting entry into the stress-resistant dauer diapause and for extending adult longevity. researchgate.netcaymanchem.com

Mutants with deficient dafachronic acid biosynthesis, such as daf-9 null mutants, exhibit a significant extension in lifespan, particularly at lower temperatures (15°C). nih.govoup.com This extended lifespan is entirely dependent on a functional DAF-12 receptor. nih.gov The introduction of exogenous dafachronic acid to these long-lived daf-9 mutants reverses the longevity phenotype, restoring a wild-type lifespan. nih.govpnas.org This demonstrates that the liganded form of DAF-12, activated by (25R)-Δ(4)-dafachronic acid, promotes reproductive development and a normal, shorter lifespan, effectively acting as a proaging signal in this specific context. researchgate.netpnas.org

Table 1: Effect of Δ(4)-Dafachronic Acid on Lifespan in Dauer Pathway Mutants

| Strain | Genetic Background | Treatment | Lifespan Outcome | Reference |

| daf-9(dh6) | Dafachronic Acid Deficient | None | Extended Lifespan | pnas.org |

| daf-9(dh6) | Dafachronic Acid Deficient | + Δ(4)-Dafachronic Acid | Lifespan Shortened (Reverted) | pnas.org |

| daf-9(e1406) | Dafachronic Acid Deficient | None | Extended Lifespan (at 15°C) | nih.gov |

| daf-9(e1406) | Dafachronic Acid Deficient | + Dafachronic Acid | Wild-type Lifespan Restored | nih.gov |

In stark contrast to its role in the dauer pathway, (25R)-Δ(4)-dafachronic acid signaling is "antiaging" in the context of germline-mediated longevity. The removal of germline stem cells in C. elegans leads to a robust extension of lifespan, a phenomenon that requires both the DAF-16/FOXO transcription factor and a functional DAF-12 receptor. nih.gov This longevity is dependent on the production of dafachronic acids. researchgate.netpnas.org

In animals where both the germline and the somatic gonad (a key site of dafachronic acid synthesis) are removed, the lifespan extension is lost. However, this longevity can be rescued by the administration of exogenous Δ(4)-dafachronic acid. researchgate.net This rescue is, in turn, dependent on the presence of DAF-12. researchgate.net This indicates that in the absence of the germline, the production and signaling of dafachronic acid through DAF-12 are essential for promoting longevity. In this context, the liganded DAF-12, together with nuclear-localized DAF-16/FOXO, actively promotes a longer lifespan, showcasing an antiaging function. researchgate.netcaymanchem.com It is important to note that while the Δ(4)-DA pathway involving the enzyme HSD-1 is dispensable for germline-mediated longevity, the Δ(7)-DA pathway is required, suggesting functional specificity among the dafachronic acids. nih.gov

Table 2: Role of Δ(4)-Dafachronic Acid in Germline-Mediated Longevity

| Genetic Background / Condition | Treatment | Lifespan Outcome | DAF-12 Dependence | Reference |

| Germline-ablated (glp-1) | None | Extended Lifespan | Required | nih.gov |

| Germline & Somatic Gonad Ablated | None | Normal Lifespan | - | researchgate.net |

| Germline & Somatic Gonad Ablated | + Δ(4)-Dafachronic Acid | Extended Lifespan | Required | researchgate.net |

| Germline-ablated (glp-1) | hsd-1 mutation (Δ(4)-DA deficient) | Extended Lifespan | Required | nih.gov |

Interaction with DAF-2/DAF-16 Insulin-like Signaling in Lifespan Control

The DAF-2/DAF-16 insulin-like signaling (IIS) pathway is a primary regulator of aging in C. elegans. Reduced signaling through the DAF-2 receptor leads to the activation of the DAF-16/FOXO transcription factor and a dramatic extension of lifespan. pnas.org The dafachronic acid pathway intersects with the IIS pathway in a complex, context-dependent manner to modulate longevity.

The enzyme HSD-1, which is involved in the biosynthesis of Δ(4)-dafachronic acid, is required for the full lifespan extension observed in long-lived daf-2 insulin (B600854) receptor mutants. nih.gov This suggests that the Δ(4)-dafachronic acid pathway supports longevity when insulin signaling is compromised. However, the relationship is not straightforward. HSD-1 has also been identified as an inhibitor of nuclear DAF-16/FOXO activity, acting through a mechanism distinct from the IIS pathway's regulation of DAF-16's cellular location. nih.govuc.cl This suggests HSD-1 can both antagonize and potentiate DAF-16 activity depending on the biological context. nih.gov

Furthermore, supplementation with Δ(4)-dafachronic acid has different effects depending on the specific daf-2 allele. It can prolong the lifespan of daf-2(e1368) animals but does not significantly affect the lifespan of daf-2(e1370) mutants. oup.compnas.org This highlights the intricate and allele-specific nature of the interaction between the two pathways. In the context of germline removal, the Δ(4)-dafachronic acid pathway is not essential for longevity, which is instead dependent on the Δ(7)-dafachronic acid pathway, further underscoring the functional divergence of these steroid signals. nih.gov

Contribution to Stress Resistance (Thermal and Oxidative Stress)

A common characteristic of long-lived mutants in C. elegans is enhanced resistance to various forms of stress. The dafachronic acid signaling pathway is intimately linked to the regulation of stress resistance.

The extended lifespan of daf-9 null mutants, which lack dafachronic acids, is associated with increased resistance to both thermal stress (heat) and oxidative stress. nih.govpnas.org This enhanced stress resistance is abolished upon supplementation with dafachronic acid, indicating that the unliganded DAF-12 receptor is responsible for promoting this protective phenotype. nih.govpnas.org The stress resistance of daf-9 mutants is also partially dependent on DAF-16/FOXO, revealing a point of crosstalk with the IIS pathway in modulating somatic endurance. nih.gov In contrast, the stress resistance of long-lived daf-2 mutants is not affected by the addition of dafachronic acid, suggesting that in this context, DAF-16-mediated stress resistance operates largely independently of the steroid signaling pathway. pnas.org

Further evidence for the role of this pathway in stress response comes from studies using a synthetic analog, 27-Nor-Δ(4)-dafachronic acid. This compound was shown to restore the normal resistance to oxidative stress in daf-9 mutants, confirming that liganded DAF-12 reverses the high-stress resistance phenotype associated with dafachronic acid deficiency. nih.govresearchgate.net

Table 3: (25R)-Δ(4)-Dafachronic Acid Signaling and Stress Resistance

| Strain | Genetic Background | Stress Type | Phenotype without DA | Phenotype with DA Supplementation | Reference |

| daf-9(e1406) | DA Deficient | Thermal (35°C) | Resistant | Resistance Abolished | nih.gov |

| daf-9(dh6) | DA Deficient | Thermal (35°C) | Resistant | Resistance Abolished | pnas.org |

| daf-9(dh6) | DA Deficient | Oxidative (Paraquat) | Resistant | Resistance Abolished | pnas.org |

| daf-9(rh50) | DA Hypomorph | Oxidative | Normal | Resistance Restored (with 27-Nor-Δ(4)-DA) | nih.govresearchgate.net |

| daf-2(e1370) | Reduced Insulin Signaling | Thermal & Oxidative | Resistant | Resistance Unaffected | pnas.org |

Metabolic Integration and Homeostatic Regulation

Regulation of Energy Homeostasis

(25R)-Delta(4)-dafachronic acid is a central regulator of energy homeostasis, primarily through its activation of the DAF-12 nuclear receptor. nih.gov This signaling cascade is instrumental in the nematode's decision to either enter a state of developmental arrest known as dauer diapause under unfavorable conditions or to proceed with reproductive growth when nutrients are plentiful. nih.govnih.gov In a nutrient-rich environment, the production of dafachronic acids, including the Δ4 isomer, is stimulated. nih.gov These hormones then bind to and activate DAF-12, which in turn governs a transcriptional network that promotes the mobilization and utilization of energy stores to support growth and reproduction. nih.gov

The DAF-12 endocrine system, under the control of dafachronic acids, directly influences the expression of a suite of genes responsible for the aerobic catabolism of fatty acids. nih.gov This process is essential for generating the energy required for reproductive development. nih.gov Conversely, in the absence of dafachronic acid signaling, DAF-12, in conjunction with its corepressor DIN-1S, promotes entry into the stress-resistant and long-lived dauer stage. nih.govpnas.org This highlights the critical function of (25R)-Δ4-dafachronic acid as a molecular switch that aligns the organism's energy expenditure with its developmental trajectory in response to environmental nutrient status. nih.gov

Orchestration of Lipid Metabolism and Fatty Acid Catabolism

The influence of this compound extends deeply into the orchestration of lipid metabolism and fatty acid catabolism. Activation of DAF-12 by dafachronic acids initiates a transcriptional program that robustly stimulates the aerobic breakdown of fatty acids. nih.govresearchgate.net This metabolic shift is crucial for providing the necessary energy for reproductive growth. nih.gov Research has demonstrated that treatment with Δ4-dafachronic acid can reduce the number of polyQ aggregates in a C. elegans model, suggesting a link between DAF-12 signaling and the maintenance of protein homeostasis through the regulation of lipid metabolism. embopress.org

The DAF-12-mediated gene network regulates multiple stages of fatty acid utilization, including mobilization, esterification, and both peroxisomal and mitochondrial β-oxidation. researchgate.net For instance, genes encoding enzymes critical for fatty acid oxidation, such as carnitine palmitoyltransferase, are targets of DAF-12. researchgate.net Inhibition of this enzyme has been shown to block the reproductive growth stimulated by dafachronic acid. researchgate.net Furthermore, dafachronic acid signaling represses the expression of genes involved in anaerobic fatty acid catabolism, such as the glyoxylate (B1226380) cycle enzyme icl-1, thereby prioritizing aerobic energy production during reproductive growth. researchgate.net This coordinated regulation underscores the central role of (25R)-Δ4-dafachronic acid in directing lipid resources towards energy production for development.

Table 1: Key Genes Regulated by Dafachronic Acid Signaling in Lipid Metabolism

| Gene | Function | Effect of Dafachronic Acid | Reference |

|---|---|---|---|

| icl-1 | Glyoxylate cycle enzyme (anaerobic fatty acid catabolism) | Repression | researchgate.net |

| Carnitine palmitoyltransferase homologs | Rate-limiting step in fatty acid oxidation | Induction | researchgate.net |

| Genes for peroxisomal β-oxidation | Fatty acid breakdown | Induction in C. elegans | nih.gov |

| Genes for mitochondrial β-oxidation | Fatty acid breakdown | Induction | researchgate.net |

Interplay with Cholesterol Metabolism and Balance

This compound is itself a derivative of cholesterol, highlighting a direct link between cholesterol metabolism and this signaling pathway. caymanchem.comnih.gov The biosynthesis of dafachronic acids is a multi-step process that begins with cholesterol, which C. elegans must obtain from its diet. researchgate.netnih.gov The enzyme DAF-9, a cytochrome P450, catalyzes the final steps in the synthesis of both Δ4- and Δ7-dafachronic acids. nih.govresearchgate.net Therefore, the availability of cholesterol is a critical determinant for the production of these hormonal ligands and the subsequent activation of DAF-12-mediated metabolic programs.

The interplay is further underscored by the fact that endocannabinoids, which are derived from polyunsaturated fatty acids, are essential for mobilizing cholesterol from internal stores for dafachronic acid biosynthesis. nih.gov Depletion of these endocannabinoids leads to increased dauer formation, a phenotype associated with the absence of dafachronic acid signaling. nih.gov This indicates a complex regulatory network where lipid messengers influence cholesterol trafficking to ensure the production of dafachronic acids, thereby linking cholesterol homeostasis to developmental and metabolic decisions. nih.gov Furthermore, high levels of cholesterol have been shown to promote cell divisions in a manner that is dependent on dafachronic acid synthesis, reinforcing the role of this pathway in translating nutrient status into cellular responses. nih.gov

Functional Intersections with Other Nuclear Receptors (e.g., NHR-8, NHR-48)

The metabolic regulatory network governed by this compound and DAF-12 does not operate in isolation but intersects with other nuclear hormone receptors, notably NHR-8 and NHR-48. NHR-8, a homolog of the vertebrate Liver X Receptor (LXR) and Vitamin D Receptor (VDR), is a key regulator of cholesterol and bile acid homeostasis in C. elegans. nih.govnih.gov Loss of nhr-8 function leads to a deficiency in dafachronic acids, indicating that NHR-8 acts upstream of DAF-12 by controlling the availability of precursors for dafachronic acid synthesis. nih.govnih.gov Specifically, NHR-8 facilitates the production of 7-dehydrocholesterol, a key intermediate in the biosynthesis of Δ7-dafachronic acid. nih.gov This positions NHR-8 as a critical factor in modulating DAF-12 signaling through its control over ligand production.

The interaction between these nuclear receptors creates a sophisticated system for metabolic control. For instance, while DAF-12 is central to the developmental response to nutrient availability, NHR-8 appears to play a more direct role in maintaining cholesterol balance and regulating fatty acid desaturation. nih.govnih.gov There is also evidence for an interaction between NHR-8 and the insulin (B600854)/IGF-1 signaling pathway component DAF-16/FOXO in regulating cholesterol levels. nih.gov While less is known about the specific interactions with NHR-48, the intricate web of cross-talk among nuclear receptors like DAF-12 and NHR-8 highlights a multi-layered regulatory system where (25R)-Δ4-dafachronic acid signaling is a key component in a broader endocrine network governing metabolism, development, and aging. researchgate.net

Table 2: Functional Comparison of DAF-12 and NHR-8

| Nuclear Receptor | Primary Ligand | Key Functions | Interaction with the Other | Reference |

|---|---|---|---|---|

| DAF-12 | (25R)-Δ4-dafachronic acid, (25S)-Δ7-dafachronic acid | Regulation of developmental timing (dauer vs. reproduction), longevity, aerobic fatty acid catabolism. | Activity is dependent on NHR-8 for ligand synthesis. | nih.govnih.govnih.govnih.gov |

| NHR-8 | Likely a sterol derivative | Regulation of cholesterol and bile acid homeostasis, fatty acid desaturation, apolipoprotein production. | Controls the production of dafachronic acids, the ligands for DAF-12. | nih.govnih.govnih.govelifesciences.org |

Comparative Biology and Evolutionary Perspectives of Dafachronic Acid Signaling

Conservation of the Dafachronic Acid-DAF-12 Signaling Module in Nematodes

The dafachronic acid (DA)-DAF-12 signaling module is a highly conserved pathway that governs developmental decisions in a wide range of nematodes. nih.govsommerlab.orgscilit.com This system acts as a crucial checkpoint, integrating environmental cues to regulate entry into and exit from the dauer diapause, a state of arrested development. nih.govoup.com

In the free-living nematode C. elegans, favorable environmental conditions, such as abundant food, stimulate the production of dafachronic acids. nih.govplos.org These hormones then bind to and activate the nuclear receptor DAF-12. nih.govplos.org Ligand-activated DAF-12 promotes reproductive development and prevents entry into the dauer stage. researchgate.net Conversely, under unfavorable conditions, DA synthesis is repressed, leading to an unliganded DAF-12 that, in conjunction with its corepressor DIN-1S, initiates the developmental program leading to dauer formation. nih.govresearchgate.net

This fundamental mechanism is not limited to C. elegans. Studies have shown that the DA-DAF-12 module is functional in other free-living nematodes like Pristionchus pacificus and is also conserved in numerous parasitic nematodes. nih.govsommerlab.orgscilit.com In parasitic species, the infective larval stage (iL3) is considered homologous to the dauer larva of C. elegans. nih.govresearchgate.net The administration of dafachronic acids can induce the recovery of these infective larvae, stimulating them to resume development towards the parasitic stages. nih.govpnas.orgpnas.org This demonstrates the ancient and fundamental role of this signaling pathway in nematode biology. sommerlab.orgscilit.com

The conservation of this pathway extends to the molecular level. Orthologs of DAF-12 have been identified in a variety of parasitic nematodes, including Strongyloides stercoralis, Ancylostoma species, and Necator americanus. nih.govpnas.org These parasite DAF-12 receptors are activated by dafachronic acids, highlighting the conserved nature of the ligand-receptor interaction. researchgate.net Furthermore, the broader signaling network that regulates DA synthesis, involving insulin (B600854)/IGF-1 and TGF-β pathways, is also conserved across different nematode species. nih.govnih.govplos.org

Table 1: Key Components of the Dafachronic Acid Signaling Pathway

| Component | Description | Function |

| (25R)-Δ4-dafachronic acid | A specific isomer of dafachronic acid, a steroid hormone. | Acts as a ligand for the DAF-12 nuclear receptor. ontosight.ai |

| DAF-12 | A nuclear hormone receptor. | Regulates gene expression to control development and metabolism. nih.govresearchgate.net |

| DAF-9 | A cytochrome P450 enzyme. | Catalyzes the final steps in the biosynthesis of dafachronic acids. plos.orgnih.gov |

| DIN-1S | A transcriptional corepressor. | Binds to unliganded DAF-12 to promote dauer arrest. nih.govresearchgate.net |

Adaptations and Divergences in Parasitic Nematode Developmental Control

While the core DA-DAF-12 signaling module is conserved, its regulation and downstream effects have been adapted to suit the complex life cycles of parasitic nematodes. plos.orgpnas.org The transition from a free-living existence to a parasitic one requires precise control over developmental timing, and the DA-DAF-12 pathway has been co-opted and modified to orchestrate these transitions. sommerlab.orgscilit.com

In many parasitic nematodes, the infective L3 (iL3) stage is a non-feeding, developmentally arrested larva that is crucial for host-seeking and infection. nih.govpnas.org The DA-DAF-12 system acts as a key molecular switch that controls the exit from this arrested state upon entering a suitable host environment. pnas.org The presence of host-derived signals is thought to trigger the synthesis of dafachronic acids, which then activate the parasite's DAF-12 ortholog, initiating the developmental cascade that leads to the parasitic stages. pnas.org

For instance, in the human parasite Strongyloides stercoralis and the hookworm Ancylostoma caninum, the application of dafachronic acid can stimulate iL3 larvae to resume feeding and development. pnas.org This indicates that the fundamental machinery for responding to dafachronic acid is present and functional. nih.govpnas.org

However, there are also notable divergences. The specific environmental cues that regulate dafachronic acid biosynthesis in parasitic nematodes are likely different from those in free-living species. Instead of responding primarily to food availability and population density, parasitic nematodes may have evolved to recognize host-specific signals, such as temperature, chemicals in host serum, or other physiological cues. pnas.org

Furthermore, the downstream genes regulated by the DAF-12 receptor in parasitic nematodes are likely to include those involved in parasitism-specific processes, such as immune evasion, tissue migration, and the establishment of a parasitic niche within the host. Research on Haemonchus contortus has shown that dafachronic acid not only promotes larval development but also modulates lipid metabolism, which is crucial for the energy-intensive process of establishing an infection. nih.govresearchgate.net

The study of these adaptations provides valuable insights into the evolution of parasitism and highlights the DA-DAF-12 pathway as a potential target for novel anti-parasitic drugs. nih.govpnas.org By understanding the unique aspects of dafachronic acid signaling in parasitic species, it may be possible to develop compounds that specifically disrupt their life cycles without affecting the host.

Evolutionary Analogies with Vertebrate Steroid and Bile Acid Signaling Pathways

The dafachronic acid signaling pathway in nematodes exhibits remarkable evolutionary parallels with vertebrate steroid and bile acid signaling systems. nih.govplos.org These analogies underscore the deep evolutionary roots of nuclear receptor signaling and its fundamental importance in regulating physiology and development across diverse animal phyla. nih.govnih.gov

At the core of this analogy is the structural and functional similarity between the nematode DAF-12 receptor and vertebrate nuclear receptors such as the farnesoid X receptor (FXR), the liver X receptor (LXR), and the vitamin D receptor (VDR). nih.gov DAF-12, like its vertebrate counterparts, is a ligand-activated transcription factor that binds to specific DNA response elements to regulate gene expression.

Functionally, both the DA-DAF-12 and the bile acid-FXR signaling pathways play crucial roles in regulating metabolism, development, and longevity. nih.govplos.org In nematodes, dafachronic acid signaling is intricately linked to nutrient metabolism, particularly the utilization of fats for energy during reproductive growth. nih.govresearchgate.net Similarly, in vertebrates, bile acids and FXR are central regulators of lipid and glucose homeostasis.

The evolutionary conservation of this signaling paradigm suggests that a common ancestral pathway existed before the divergence of nematodes and vertebrates. This ancestral system likely involved a nuclear receptor that was regulated by a sterol-derived ligand to control metabolic responses to environmental cues. Over evolutionary time, this core module was then diversified and adapted to fulfill a wide range of physiological functions in different animal lineages. The study of the DA-DAF-12 system in the experimentally tractable nematode C. elegans continues to provide valuable insights into the fundamental principles of steroid hormone signaling that are relevant to all animals, including humans. ontosight.ai

Advanced Methodologies and Future Research Directions

Advanced Analytical Chemistry Techniques for Steroid Profiling

The low endogenous concentrations and structural similarity of steroid hormones like (25R)-Δ(4)-dafachronic acid present significant analytical challenges. Overcoming these challenges requires highly sensitive and selective analytical platforms capable of resolving complex biological matrices.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the targeted analysis of dafachronic acids and their precursors. Ultra-high performance liquid chromatography (UPLC) systems, in particular, offer superior resolution and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), these systems provide a high degree of sensitivity and specificity for the quantification of steroid hormones in various biological samples.

Recent advancements in UPLC-MS/MS methodology have focused on the comprehensive discrimination of chlorogenic acid isomers, a technique that is directly applicable to the separation and identification of dafachronic acid isomers nih.gov. The development of methods based on in-source collision-induced dissociation allows for the differentiation of geometric isomers, which has previously been a significant challenge nih.gov. For the analysis of dafachronic acids in Caenorhabditis elegans, optimized extraction protocols are crucial to achieve high recovery rates, and derivatization of the carboxyl group can significantly enhance mass spectrometric sensitivity.

| Parameter | UPLC-MS/MS Method for Dafachronic Acid Analysis |

| Chromatography | Waters BEH C8 column (150 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Binary solvent mixture of water and acetonitrile, both containing 10 mM formic acid |

| Detection | Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Key Advantage | High resolution and sensitivity for isomer separation and quantification. |

This table summarizes a representative UPLC-MS/MS method for the analysis of dafachronic acid isomers, highlighting the key parameters that contribute to its effectiveness.

Supercritical fluid chromatography (SFC) has emerged as a powerful and complementary technique to LC for the analysis of steroid hormones. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers unique selectivity, particularly for chiral and isomeric separations, and significantly shorter run times nih.govfrontiersin.orgnih.gov. The non-polar nature of the mobile phase in SFC provides an orthogonal separation mechanism to the reversed-phase conditions typically used in LC, which can be advantageous for resolving structurally similar steroids nih.gov.

Innovations in SFC-MS are particularly promising for the comprehensive profiling of the C. elegans steroidome nih.govfrontiersin.org. The ability of SFC to separate stereoisomers is crucial for distinguishing between the (25R) and (25S) epimers of dafachronic acids, which can exhibit different biological activities frontiersin.org. The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) enhances the specificity and sensitivity of detection, making it a valuable tool for both targeted and non-targeted steroid analysis nih.gov.

| Technique | Key Features and Advantages for Steroid Analysis |

| SFC-MS | Orthogonal selectivity to LC and GC, excellent for isomer and stereoisomer separation, fast analysis times, environmentally friendly (reduced organic solvent consumption). |

| LC-MS | Robust and widely established, high sensitivity for targeted quantification, versatile for a broad range of analytes. |

This table provides a comparative overview of SFC-MS and LC-MS, emphasizing the unique advantages of SFC-MS for the analysis of complex steroid mixtures like those containing (25R)-Δ(4)-dafachronic acid.

Non-targeted metabolomics aims to comprehensively analyze all small molecules in a biological system, offering an unbiased approach to discovering novel metabolites and understanding metabolic pathways nih.govfrontiersin.org. In the context of dafachronic acid research, non-targeted approaches, often referred to as "steroidomics," are instrumental in identifying previously unknown intermediates in the biosynthetic and metabolic pathways of these steroid hormones nih.govfrontiersin.org.

These approaches typically employ high-resolution mass spectrometry platforms such as QTOF-MS or Orbitrap-MS, often coupled to either LC or SFC. Comparative metabolomics, for instance, has been successfully used to identify endogenous ligands of the DAF-12 nuclear hormone receptor in C. elegans by comparing the metabolic profiles of wild-type and mutant strains defective in dafachronic acid biosynthesis (e.g., daf-9 mutants) nih.gov. Interestingly, some non-targeted studies have not detected Δ(4)-dafachronic acid in C. elegans extracts, suggesting that its endogenous levels may be very low or that it is a transient intermediate nih.gov.

Genetic and Genomic Approaches for Pathway Elucidation

The dissection of the dafachronic acid signaling pathway relies heavily on the powerful genetic tools available in model organisms like C. elegans. Combining classical genetics with modern genomic techniques provides a comprehensive framework for understanding the regulation and function of (25R)-Δ(4)-dafachronic acid.

The activation of the DAF-12 receptor by dafachronic acids initiates a cascade of transcriptional changes that regulate developmental timing, metabolism, and longevity. Transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in identifying the downstream targets of DAF-12 signaling. For example, dafachronic acid-mediated activation of DAF-12 leads to the increased expression of the let-7 family of microRNAs, which are key regulators of developmental progression nih.govfrontiersin.org.

Proteomic studies can further elucidate the downstream effects of dafachronic acid signaling by identifying changes in protein expression and post-translational modifications. Similarly, lipidomics, the large-scale study of lipids, can reveal how dafachronic acid signaling impacts lipid metabolism and storage, which are closely linked to the physiological processes it regulates aging-us.com.

| Omics Approach | Application in Dafachronic Acid Research | Key Findings |

| Transcriptomics | Identification of DAF-12 target genes. | Dafachronic acid signaling upregulates the expression of let-7 family microRNAs. |

| Proteomics | Analysis of protein expression changes downstream of DAF-12 activation. | Potential to identify novel effectors of dafachronic acid signaling. |

| Lipidomics | Characterization of changes in the lipid profile in response to dafachronic acid. | Reveals links between steroid signaling and lipid metabolism, with implications for aging and development. |

This table outlines the application of various "omics" technologies to the study of dafachronic acid signaling, highlighting their potential to uncover different layers of regulation.

Mutational analysis in C. elegans has been fundamental to establishing the core components of the dafachronic acid signaling pathway. The use of mutants, such as those with loss-of-function mutations in the gene encoding the cytochrome P450 enzyme DAF-9, which is required for dafachronic acid synthesis, has been critical in demonstrating the biological roles of these hormones nih.gov. The developmental arrest phenotype of daf-9 mutants can be rescued by the exogenous application of dafachronic acids, providing a powerful in vivo assay for their activity nih.gov.

Similarly, mutations in the nuclear hormone receptor daf-12 have been used to dissect its function. Alleles with mutations in the ligand-binding domain of DAF-12 have been particularly informative, as they can uncouple the ligand-dependent and -independent activities of the receptor syr.edu. Molecular dynamics simulations based on the crystal structure of the DAF-12 ligand-binding domain have been used to predict the effects of specific mutations on the binding of dafachronic acid isomers, providing a molecular basis for the observed biological effects nih.gov. Furthermore, the interaction between the dafachronic acid signaling pathway and other regulatory pathways, such as the insulin (B600854)/IGF-1 signaling pathway (e.g., daf-2 and daf-16) and the let-7 microRNA pathway, has been extensively studied through the generation and analysis of double and triple mutants nih.govnih.gov.

| Gene | Function in Dafachronic Acid Signaling | Phenotype of Loss-of-Function Mutant |

| daf-9 | Cytochrome P450 enzyme involved in dafachronic acid biosynthesis. | Constitutive dauer formation, which can be rescued by exogenous dafachronic acid. |

| daf-12 | Nuclear hormone receptor that binds dafachronic acids. | Dauer-defective or constitutive dauer formation, depending on the specific allele. |

| let-7 family | microRNAs that are transcriptional targets of DAF-12. | Heterochronic phenotypes (defects in developmental timing). |

This table summarizes the key genes involved in the dafachronic acid signaling pathway in C. elegans, their functions, and the consequences of their mutation, which have been pivotal for pathway elucidation.

Synthetic Chemistry and Chemical Biology Approaches for Ligand Development

The exploration of the DAF-12 signaling pathway has been significantly advanced by synthetic chemistry and chemical biology, enabling the creation of diverse dafachronic acid variants and sophisticated molecular tools. These approaches have been crucial for dissecting the structural requirements for ligand binding and for developing modulators to control DAF-12 activity with high precision.

Stereoselective Synthesis of Dafachronic Acid Variants

The biological activity of dafachronic acids is highly dependent on their stereochemistry, particularly at the C-25 position of the side chain. This has necessitated the development of precise stereoselective synthesis methods to produce specific isomers for functional studies. nih.gov Researchers have reported the successful stereoselective synthesis of (25S)-cholestenoic-26-acids, which are recognized as highly efficient ligands for the DAF-12 receptor in Caenorhabditis elegans. nih.gov

One common strategy for synthesizing a range of dafachronic acid isomers begins with commercially available steroids like diosgenin, which naturally possesses (25R) stereochemistry. oup.com To generate the more biologically active (25S) isomers, a key step involves the inversion of the stereocenter at C-25. nih.govoup.com A reported method to achieve this involves oxidizing the 26-alcohols to 26-aldehydes and then isomerizing the resulting aldehydes to create a mixture of (25R) and (25S) forms. oup.com A flexible synthesis route has been developed that allows for the creation of various DAF-12 ligands and their derivatives. nih.gov

Furthermore, synthetic efforts have extended to creating variants with significant structural modifications to probe the ligand-binding pocket of DAF-12. For instance, four distinct cyclopropyl stereoisomers of Δ7-dafachronic acids were synthesized starting from hyodeoxycholic acid. rsc.org This complex synthesis involved several key steps, including a Walden inversion and stereoselective hydrogenation to alter the steroid scaffold, followed by homologation of the side chain to introduce the cyclopropyl group. rsc.org These synthetic variants serve as valuable chemical tools to understand how the orientation of the carboxylic acid tail and the C-25 methyl group influences binding and activation of the DAF-12 receptor. rsc.org

Development of Chemical Probes and Modulators of DAF-12

Beyond synthesizing natural ligands, chemical biology approaches have focused on creating probes and modulators to manipulate DAF-12 activity. These tools are essential for studying the receptor's function with temporal and spatial control and for investigating the structure-activity relationship of its ligands. nih.govnih.gov

Researchers have successfully developed synthetic modulators that can either activate or inhibit the DAF-12 receptor. nih.gov By modifying the cholestenoic acid side chain, both agonists and antagonists have been identified. For example, while introducing a 24,25-double bond had little effect on DAF-12 activity, shortening the side chain was found to reduce its activity. portlandpress.com A significant discovery was that the C24 alcohol, 24-hydroxy-4-cholen-3-one, acts as a DAF-12 antagonist both in vitro and in vivo. portlandpress.com

To achieve precise temporal control over DAF-12 function, innovative chemical probes have been engineered. One such approach involves "masking" the dafachronic acid ligand with a photocleavable group. nih.gov Specifically, amides of 5-methoxy-N-methyl-2-nitroaniline (MMNA) have been used to create bioavailable, inactive versions of the ligand. nih.gov These masked ligands can be administered to C. elegans, and subsequent exposure to brief, harmless UV irradiation cleaves the masking group, releasing the active ligand. nih.gov This technique allows researchers to trigger DAF-12 target gene expression and initiate developmental transitions from the dauer stage to adulthood with high temporal resolution. nih.gov

In Vivo and In Vitro Bioassays for Functional Characterization

The functional characterization of (25R)-Δ4-dafachronic acid and its analogues relies on a combination of robust in vivo and in vitro bioassays. These assays are fundamental for determining the biological potency of a given compound and its ability to activate the DAF-12 nuclear receptor.

Dauer Rescue Assays

The dauer rescue assay is a critical in vivo method for assessing the biological activity of potential DAF-12 ligands. nih.gov This assay utilizes C. elegans mutants, such as daf-9, which are deficient in the endogenous production of dafachronic acids. nih.gov Due to the lack of DAF-12 ligands, these mutants constitutively enter the dauer larval stage, a form of developmental arrest. nih.govfrontiersin.org

The principle of the assay is to supply the mutant worms with an exogenous test compound. portlandpress.com If the compound is an active DAF-12 ligand, it will bind to and activate the DAF-12 receptor, thus compensating for the genetic defect. nih.gov This activation overrides the signal for dauer formation and allows the larvae to "rescue" from the arrested state and resume normal reproductive development into adulthood. portlandpress.comnih.gov The potency of the compound is quantified by scoring the percentage of animals that successfully bypass the dauer diapause. portlandpress.com For example, Δ4-dafachronic acid analogues have been tested in daf-9(dh6) mutants, showing a dose-dependent rescue of the dauer phenotype. portlandpress.com

| Compound | Concentration (µM) | % Adult Rescue |

|---|---|---|

| Compound 2 (24,25-double bond analogue) | 10 | 65% |

| Compound 2 (24,25-double bond analogue) | 1 | 12% |

| Compound 3 (shortened side chain) | 10 | 83% |

| Compound 3 (shortened side chain) | 1 | 36% |

Data derived from studies on Δ4-DA analogues. portlandpress.com

常见问题

Q. What are the optimal synthetic routes for producing (25R)-Δ⁴-dafachronic acid, and how do yields vary across methodologies?

Synthesis of (25R)-Δ⁴-dafachronic acid typically involves multi-step protocols starting from steroidal precursors like diosgenin. A common approach includes palladium-catalyzed dehydrogenation and Jones oxidation, achieving an overall yield of 39% over 12 steps . Alternative routes using orthogonal protecting groups (e.g., silyl ethers and pivalates) enable selective oxidation and deprotection, with yields ranging from 19% to 53% depending on isomerization control . Methodological challenges include avoiding double-bond isomerization during oxidation and resolving C-25 stereochemistry, which often requires enzymatic resolution (e.g., Pseudomonas cepacia lipase) .

Q. How can researchers validate the stereochemical configuration of (25R)-Δ⁴-dafachronic acid?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the 25R configuration. Key diagnostic signals include the chemical shift difference (Δδ) between geminal protons at C-26 (Δδ < 0.48 for 25R vs. >0.57 for 25S) . High-resolution mass spectrometry (HRMS) and X-ray crystallography of intermediates (e.g., methyl esters) further corroborate structural assignments .

Q. What is the biological role of (25R)-Δ⁴-dafachronic acid in C. elegans development?

(25R)-Δ⁴-dafachronic acid activates the DAF-12 nuclear hormone receptor, regulating the transition from larval dauer diapause to reproductive adulthood. In C. elegans, it competes with the more potent (25S)-Δ⁷ isomer, with EC₅₀ values of 66 nM vs. 23 nM in transactivation assays . Its activity is context-dependent: while less potent in vitro, it partially rescues dauer arrest in daf-9 mutants at higher concentrations (≥1 µM) .

Advanced Research Questions

Q. How do structural variations in dafachronic acids (e.g., Δ⁴ vs. Δ⁷ configurations) impact DAF-12 receptor activation?

The A/B-ring configuration significantly influences potency. Δ⁴-dafachronic acids exhibit moderate activity (EC₅₀ = 23–66 nM), whereas Δ⁷ isomers are more potent (EC₅₀ = 23–33 nM) due to optimal ligand-receptor hydrophobic interactions . Saturated 5α/5β-reduced analogs show reduced activity (EC₅₀ > 200 nM), highlighting the necessity of conjugated enone systems for receptor binding . Computational docking studies and site-directed mutagenesis of DAF-12’s ligand-binding domain can further elucidate these interactions.

Q. What experimental strategies resolve contradictions in ligand potency between in vitro and in vivo assays?

Discrepancies arise from assay design:

- In vitro transactivation assays (e.g., Gal4-DAF-12 in HEK-293 cells) measure direct receptor activation but lack physiological context.

- In vivo dauer rescue assays incorporate metabolic and cellular uptake factors, where (25R)-Δ⁴-dafachronic acid requires higher doses (1–10 µM) for efficacy .

To reconcile data, researchers should:- Compare EC₅₀ values across both assay types.

- Test ligands in parasitic nematode homologs (e.g., Strongyloides spp.), where receptor specificity may differ .

Q. How can researchers address challenges in scaling up (25R)-Δ⁴-dafachronic acid synthesis for functional studies?

Key bottlenecks include:

Q. What role does (25R)-Δ⁴-dafachronic acid play in parasitic nematode development, and how can this inform drug discovery?

In Strongyloides stercoralis, Δ⁴-dafachronic acid analogs regulate infectivity by modulating DAF-12 homologs. Pharmacological inhibition of CYP enzymes (e.g., ketoconazole) blocks endogenous ligand synthesis, arresting larval development—a phenotype rescued by exogenous Δ⁷-dafachronic acid but not Δ⁴ isomers . This suggests Δ⁴ analogs may serve as partial agonists or context-specific modulators, offering targets for antihelminthic therapies.

Methodological Recommendations

- For synthesis : Prioritize routes with orthogonal protecting groups to minimize side reactions .

- For biological assays : Use dual transactivation and dauer rescue assays to account for metabolic variability .

- For structural analysis : Combine NMR (C-26 protons) with chiral chromatography to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。